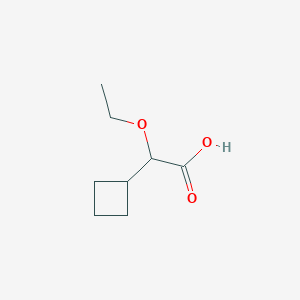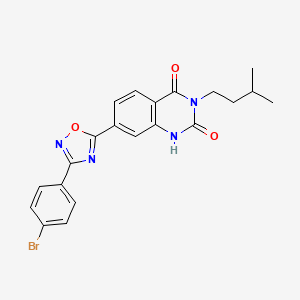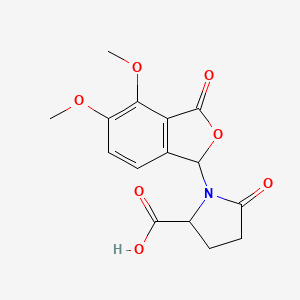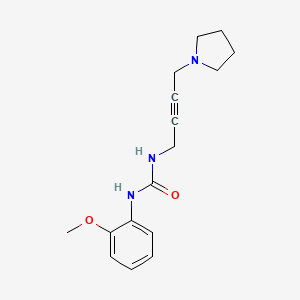![molecular formula C10H11NO2 B2361479 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile CAS No. 73864-61-6](/img/structure/B2361479.png)
2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile
Descripción general
Descripción
“2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile” is a chemical compound with the CAS Number: 73864-61-6 . It is also known as HEPA.
Molecular Structure Analysis
The molecular weight of “2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile” is 177.2 . The molecular formula is C10H11NO2 .Physical And Chemical Properties Analysis
“2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Electrochemical Analysis
- In a study on the reduction of α-hydroxyquinones in acetonitrile, Hammett–Zuman type correlations were observed, suggesting that substituent effects not only influence electron transfer but also chemically coupled reactions. This work sheds light on the complex interactions within electrochemical systems, potentially offering insights for substances like 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile in such environments (Bautista-Martínez et al., 2003).
Solvolysis Reactions
- A study exploring solvolysis reactions in acetonitrile-water mixtures revealed the formation of various products through nucleophilic addition and rearrangement processes. The research provides a deeper understanding of reaction dynamics in mixed solvents, potentially relevant for the behavior of compounds such as 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile (Jia et al., 2002).
Gel to Crystal Transitions
- Research on 4-(4'-Ethoxyphenyl)phenyl-beta-O-d-glucoside, structurally similar to 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile, detailed its transition from gel to crystal, offering insights into molecular packing and potential applications in materials science and crystal engineering (Cui et al., 2010).
Synthesis and Transformation
- A synthesis pathway for 2-(2-hydroxyphenyl)acetonitriles was developed, illustrating a method for generating structurally similar compounds to 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile, which may be applicable in various chemical synthesis processes (Wu et al., 2014).
Antioxidant Properties
- Novel pyrrolidine derivatives containing a sterically hindered phenol fragment, similar to the hydroxyethyl component in 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile, were found to exhibit antioxidant properties, suggesting potential applications in therapeutic or material science domains (Osipova et al., 2011).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-(2-hydroxyethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-6-5-9-1-3-10(4-2-9)13-8-7-12/h1-4,12H,5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBRYBBPGMAXEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2361396.png)
![2-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrazine](/img/structure/B2361397.png)










![2,3-diphenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2361418.png)
